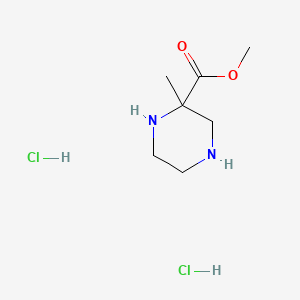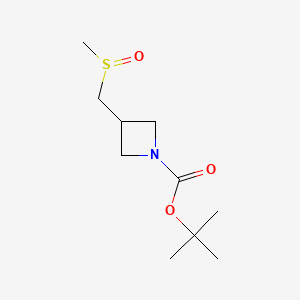![molecular formula C15H16BrN3 B13465485 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-Azabicyclo[221]heptan-2-yl}-6-bromoquinolin-3-amine is a complex organic compound featuring a quinoline core substituted with a bromine atom and an azabicycloheptane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the quinoline and bromine substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反应分析
Types of Reactions
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the azabicycloheptane moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides .
科学研究应用
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of materials with unique properties.
作用机制
The mechanism of action of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The azabicycloheptane moiety can enhance binding affinity, while the bromine atom may participate in halogen bonding, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
- 2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol
Uniqueness
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine is unique due to the presence of both a bromine-substituted quinoline and an azabicycloheptane moiety. This combination of structural features can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C15H16BrN3 |
|---|---|
分子量 |
318.21 g/mol |
IUPAC 名称 |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-6-bromoquinolin-3-amine |
InChI |
InChI=1S/C15H16BrN3/c16-10-2-4-14-12(6-10)15(13(17)7-18-14)19-8-9-1-3-11(19)5-9/h2,4,6-7,9,11H,1,3,5,8,17H2 |
InChI 键 |
NIBGOBJRWUVAFG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CN2C3=C4C=C(C=CC4=NC=C3N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



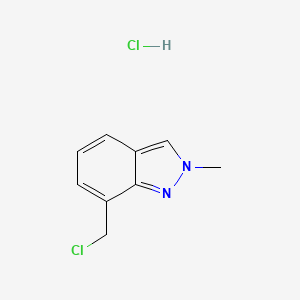
![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)
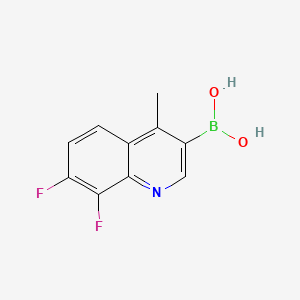

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
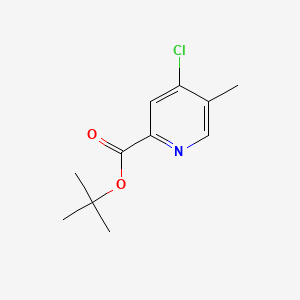
![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
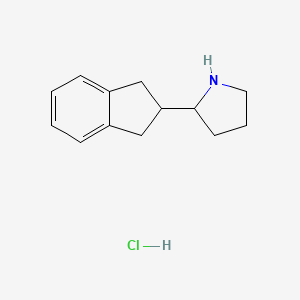
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
